GK187
Overview
Description
GK187 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A2 (GVIA iPLA2). This enzyme is involved in basal cell metabolism and plays a crucial role in various neurological disorders . The compound is known for its high specificity and effectiveness, making it a valuable tool in scientific research.
Mechanism of Action
Target of Action
The primary target of 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one, also known as FKGK11, is GVIA iPLA2 . This enzyme, also known as Group VIA Phospholipase A2, plays a crucial role in the regulation of inflammatory responses and cell proliferation .
Mode of Action
FKGK11 acts as a potent inhibitor of GVIA iPLA2 . It shows little to no inhibition against GIVA cPLA2 . The compound’s interaction with its target results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of GVIA iPLA2 by FKGK11 affects the phospholipid metabolism within the cell . This can lead to a decrease in the production of arachidonic acid and its metabolites, which are key players in inflammation and cell proliferation .
Result of Action
The inhibition of GVIA iPLA2 by FKGK11 can lead to a decrease in inflammation and cell proliferation . In fact, FKGK11 has been shown to potently inhibit the progression and severity in a murine experimental autoimmune encephalomyelitis (EAE) model .
Action Environment
The action, efficacy, and stability of FKGK11 can be influenced by various environmental factors. For instance, the compound is air sensitive and it is suggested to be stored under nitrogen in a freezer . The pH, temperature, and presence of other molecules in the environment can also affect its action.
Biochemical Analysis
Biochemical Properties
1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one has been shown to inhibit GVIA iPLA2 with little or no inhibition against GIVA cPLA2 . This suggests that it interacts with these enzymes, potentially binding to their active sites and preventing them from catalyzing their respective reactions .
Cellular Effects
In cellular processes, 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one has been found to inhibit the progression and severity in a murine experimental autoimmune encephalomyelitis (EAE) model . This suggests that it may have effects on cell signaling pathways and gene expression, potentially influencing cellular metabolism .
Molecular Mechanism
Its ability to inhibit GVIA iPLA2 suggests that it may bind to this enzyme and prevent it from catalyzing its reaction . This could lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known to be air sensitive and is suggested to be stored under nitrogen in a freezer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GK187 involves the preparation of polyfluoroalkyl ketone derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
This compound is produced in a controlled laboratory environment, ensuring high purity and consistency. The production process involves multiple steps, including purification and quality control measures to achieve a purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions
GK187 primarily undergoes inhibition reactions with its target enzyme, GVIA iPLA2. It does not participate in typical chemical reactions like oxidation, reduction, or substitution under standard laboratory conditions .
Common Reagents and Conditions
The inhibition of GVIA iPLA2 by this compound is achieved under specific conditions, often involving the use of mixed micelle activity assays. The compound is highly selective and effective at very low mole fractions .
Major Products Formed
The primary product of the reaction between this compound and GVIA iPLA2 is the inhibited enzyme complex. This inhibition is highly specific and does not produce significant by-products .
Scientific Research Applications
GK187 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neurological Disorders: This compound is used to study various neurological disorders due to its ability to inhibit GVIA iPLA2, an enzyme implicated in these conditions
Lipid Metabolism: The compound is valuable in research related to lipid metabolism, as it targets enzymes involved in this process.
Drug Development: This compound serves as a lead compound in the development of new drugs targeting GVIA iPLA2.
Biochemical Studies: It is used in biochemical assays to understand the role of phospholipase A2 in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to GK187 include:
GIVA cPLA2 Inhibitors: These inhibitors target Group IVA calcium-dependent phospholipase A2 but are less selective compared to this compound.
GV sPLA2 Inhibitors: These inhibitors target Group V secretory phospholipase A2 and show different selectivity profiles.
Uniqueness of this compound
This compound stands out due to its high specificity and potency in inhibiting GVIA iPLA2. Unlike other inhibitors, this compound shows minimal cross-reactivity with other phospholipase A2 isoforms, making it a highly selective tool for studying the role of GVIA iPLA2 in various biological processes .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5O2/c1-21-11-8-6-10(7-9-11)4-2-3-5-12(20)13(15,16)14(17,18)19/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDFDPOGZQTQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348609 | |
Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071001-50-7 | |
Record name | 1,1,1,2,2-Pentafluoro-7-(4-methoxyphenyl)heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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